molecular formula C7H13NO3 B1142006 (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate CAS No. 114718-40-0

(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate

Cat. No.: B1142006
CAS No.: 114718-40-0
M. Wt: 159.18302
InChI Key:
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Description

(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as L-proline or its derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under controlled temperature and pH conditions, using catalysts or reagents like sodium hydroxide, methyl iodide, and various organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To ensure uniformity and efficiency.

    Automated systems: For precise control of reaction parameters.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the hydroxyl or ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of metabolic pathways, leading to desired biological effects.

    Binding: The stereochemistry of the compound allows for selective binding to target molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,5R)-Methyl 3-hydroxy-5-ethylpyrrolidine-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    (2S,3S,5R)-Ethyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

    Stereochemistry: The specific (2S,3S,5R) configuration imparts unique chemical and biological properties.

    Functional Groups: The presence of both hydroxyl and ester groups allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYLGOSCKAEYLM-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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